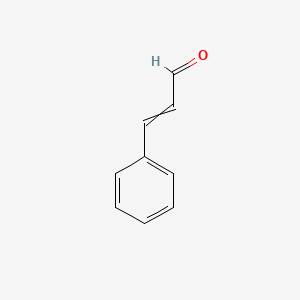

3-Phenyl-2-propenal

Description

Properties

IUPAC Name |

3-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRLNWUNMBNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024835 | |

| Record name | 3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-55-2 | |

| Record name | Cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-2-propenal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-propenal, commonly known as cinnamaldehyde (B126680), is an α,β-unsaturated aromatic aldehyde that is the primary contributor to the characteristic odor and flavor of cinnamon.[1][2][3] Occurring naturally, predominantly as the trans (E) isomer, it is a significant compound in the flavor and fragrance industries and has garnered substantial interest in the pharmaceutical and drug development sectors for its diverse biological activities.[1][4][5] This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, including its physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its extraction, synthesis, and analysis are presented, alongside an exploration of its engagement with key cellular signaling pathways, offering insights into its mechanism of action for drug development.

Chemical Structure and Identification

This compound is a member of the phenylpropanoid class of organic compounds, synthesized naturally via the shikimate pathway.[1] Its structure consists of a benzene (B151609) ring attached to a propenal moiety, with a conjugated double bond and an aldehyde functional group.[2][6] This conjugation is responsible for its distinct chemical reactivity and spectroscopic properties. The molecule exists as cis and trans stereoisomers, with the trans isomer being the more stable and naturally occurring form.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2E)-3-Phenylprop-2-enal[1] |

| Synonyms | Cinnamaldehyde, Cinnamic aldehyde, trans-Cinnamaldehyde, 3-Phenylacrolein, β-Phenylacrolein, Cassia aldehyde[1] |

| Chemical Formula | C₉H₈O[1] |

| Molecular Weight | 132.16 g/mol [1] |

| CAS Number | 14371-10-9 (trans-isomer)[1] |

| Appearance | Pale yellow, viscous oily liquid[1][3] |

| Odor | Strong, pungent, cinnamon-like[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various fields.

Table 2: Physicochemical Data of trans-Cinnamaldehyde

| Property | Value | Reference |

| Density | 1.0497 g/mL | [1] |

| Melting Point | -7.5 °C (18.5 °F; 265.6 K) | [1] |

| Boiling Point | 248 °C (478 °F; 521 K) | [1] |

| Flash Point | 71 °C (159.8 °F) | [7] |

| Refractive Index (n_D^20) | 1.6195 | [1] |

| Solubility in water | Slightly soluble | [1] |

| Solubility in organic solvents | Soluble in ether, chloroform; Miscible with alcohol and oils; Insoluble in petroleum ether. | [1] |

| Stability | Stable under dry, cool, and dark conditions. Slowly oxidizes in air and light to form cinnamic acid. | [1] |

| Reactivity | As an α,β-unsaturated aldehyde, it can undergo various reactions, making it a useful intermediate for synthesizing other compounds. | [3] |

Spectroscopic Data

The spectroscopic signature of this compound is fundamental for its identification and structural elucidation.

Table 3: Spectroscopic Data for trans-Cinnamaldehyde

| Spectroscopy | Data |

| ¹H NMR | δ (ppm): 9.69 (1H, d, J=7.6 Hz, -CHO), 7.52 (2H, m, Ar-H), 7.42 (3H, m, Ar-H), 7.48 (1H, d, J=16.0 Hz, C₆H₅-CH=), 6.72 (1H, dd, J=16.0, 7.6 Hz, =CH-CHO) |

| ¹³C NMR | δ (ppm): 193.8 (-CHO), 152.8 (C₆H₅-CH=), 134.3 (Ar-C), 131.2 (Ar-CH), 129.2 (Ar-CH), 128.6 (Ar-CH), 128.5 (=CH-CHO) |

| IR (cm⁻¹) | ~3027 (Ar C-H stretch), ~2819, 2748 (aldehyde C-H stretch), ~1678 (C=O stretch, conjugated), ~1625 (C=C stretch), ~1450, 1495 (Ar C=C stretch), ~970 (trans C-H bend) |

| UV-Vis (in ethanol) | λ_max_ ≈ 280-290 nm |

Experimental Protocols

Extraction of Cinnamaldehyde from Cinnamon Bark by Steam Distillation

This method is commonly used for the isolation of essential oils from plant materials.[3]

Methodology:

-

Preparation: Grind cinnamon bark to a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: Place the ground cinnamon bark in a round-bottom flask with water. Assemble a steam distillation apparatus, connecting the flask to a condenser and a collection flask.

-

Distillation: Heat the flask to generate steam. The steam will pass through the cinnamon bark, carrying the volatile cinnamaldehyde with it.

-

Condensation and Collection: The steam and cinnamaldehyde vapor mixture is then cooled in the condenser, and the resulting liquid (distillate), an emulsion of cinnamaldehyde and water, is collected.

-

Separation: Transfer the distillate to a separatory funnel. Extract the cinnamaldehyde using an organic solvent such as dichloromethane (B109758) or ether.

-

Drying and Solvent Removal: Collect the organic layer and dry it over an anhydrous drying agent like sodium sulfate. Remove the solvent under reduced pressure to obtain pure cinnamaldehyde.

Synthesis of this compound via Aldol (B89426) Condensation

An early and common laboratory synthesis involves the base-catalyzed aldol condensation of benzaldehyde (B42025) and acetaldehyde (B116499).[1]

Methodology:

-

Reaction Setup: In a flask equipped with a stirrer, cool a mixture of benzaldehyde and acetaldehyde in a suitable solvent (e.g., ethanol/water) in an ice bath.

-

Base Addition: Slowly add a solution of a base, such as sodium hydroxide, to the cooled mixture while stirring. Maintain a low temperature to control the reaction.

-

Reaction Progression: Continue stirring for a specified period to allow the condensation reaction to complete.

-

Workup: Neutralize the reaction mixture with a dilute acid. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Purify the crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified cinnamaldehyde in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid cinnamaldehyde between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of cinnamaldehyde in a UV-transparent solvent, such as ethanol.

-

Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning through the appropriate wavelength range (e.g., 200-400 nm).

Signaling Pathway Interactions

In the context of drug development, this compound has been shown to modulate several key cellular signaling pathways, primarily implicated in cancer and inflammation.

Anti-inflammatory and Anti-cancer Pathways

Cinnamaldehyde exerts its biological effects by interacting with multiple signaling cascades. Notably, it has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory responses.[1][3] By suppressing NF-κB, cinnamaldehyde can downregulate the expression of pro-inflammatory cytokines.

In cancer research, cinnamaldehyde has been demonstrated to affect pathways crucial for cell survival and proliferation, such as the PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK (Mitogen-activated protein kinase) pathways.[8][9] Inhibition of the PI3K/AKT pathway can lead to decreased cell proliferation and induction of apoptosis (programmed cell death).[8] The MAPK pathway, which is involved in cell proliferation, differentiation, and survival, is another target of cinnamaldehyde.

Furthermore, cinnamaldehyde has been observed to induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[1]

Caption: Cinnamaldehyde's interaction with key signaling pathways.

Logical Workflow for Drug Development Application

The exploration of this compound as a potential therapeutic agent follows a structured workflow from initial identification to potential clinical application.

Caption: A logical workflow for the development of cinnamaldehyde as a drug candidate.

Conclusion

This compound is a versatile molecule with well-defined chemical and structural properties. Its rich chemistry, coupled with its ability to modulate key biological pathways, makes it a compound of significant interest for drug development, particularly in the areas of oncology and inflammatory diseases. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this promising natural product. Further investigation into its mechanisms of action and potential therapeutic applications is warranted.

References

- 1. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

- 2. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. 2-Propenal, 3-phenyl- [webbook.nist.gov]

- 6. 2-(Acetylamino)-3-phenyl-2-propenoic acid(5469-45-4) 13C NMR spectrum [chemicalbook.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cinnamaldehyde natural sources and biosynthesis pathway

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Cinnamaldehyde (B126680)

Introduction

Cinnamaldehyde, primarily found as trans-cinnamaldehyde, is an alpha,beta-unsaturated aromatic aldehyde that serves as the principal flavor and aroma constituent of cinnamon.[1][2] This pale yellow, viscous liquid is a member of the phenylpropanoid class of organic compounds, which are synthesized in plants via the shikimate pathway.[1][3] Beyond its extensive use in the food and fragrance industries, cinnamaldehyde has garnered significant attention from the scientific community for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects.[3][4]

This technical guide provides a comprehensive overview of the natural distribution of cinnamaldehyde, a detailed exploration of its biosynthetic pathway, and standardized experimental protocols for its extraction and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmacology.

Natural Sources of Cinnamaldehyde

Cinnamaldehyde is the primary active compound derived from the bark of trees belonging to the genus Cinnamomum.[3] The essential oil extracted from cinnamon bark can contain up to 90% cinnamaldehyde.[1] The concentration of cinnamaldehyde, however, varies significantly depending on the species of cinnamon, the part of the plant used (bark, leaves), and the geographical origin. The main species of commerce are Cinnamomum cassia (Chinese cinnamon), Cinnamomum verum (Ceylon cinnamon), and Cinnamomum burmannii (Indonesian cinnamon).[5][6]

| Species | Plant Part | Cinnamaldehyde Content (% of Essential Oil) | Cinnamaldehyde Content (mg/g of extract) | Reference |

| Cinnamomum cassia | Bark | Not specified | 114.18 (Traditional Methanolic Extract) | [6] |

| Cinnamomum cassia | Bark | Not specified | 129.07 (Ultrasound-Assisted Methanolic Extract) | [6] |

| Cinnamomum cassia | Bark | Not specified | 202.09 (Essential Oil) | [6] |

| Cinnamomum verum (Ceylon) | Bark | Not specified | 96.36 (Traditional Methanolic Extract) | [6] |

| Cinnamomum verum (Ceylon) | Bark | Not specified | 111.57 (Ultrasound-Assisted Methanolic Extract) | [6] |

| Cinnamomum verum (Ceylon) | Bark | Not specified | 191.20 (Essential Oil) | [6] |

| Cinnamomum burmannii | Bark | Not specified | 118.49 (Traditional Methanolic Extract) | [6] |

| Cinnamomum burmannii | Bark | Not specified | 134.39 (Ultrasound-Assisted Methanolic Extract) | [6] |

| Cinnamomum burmannii | Bark | Not specified | 214.24 (Essential Oil) | [6] |

| Cinnamomum burmannii | Bark | Not specified | 0.193% of total extract | [7] |

Biosynthesis Pathway of Cinnamaldehyde

The biosynthesis of cinnamaldehyde is a branch of the larger phenylpropanoid pathway, which is responsible for producing a wide array of plant secondary metabolites like flavonoids, lignins, and coumarins.[8][9] The pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine, the essential precursor for cinnamaldehyde synthesis.[1][3][10] The conversion of L-phenylalanine to cinnamaldehyde involves a sequence of three key enzymatic reactions.[11]

The core pathway can be summarized as follows:

-

Deamination of L-Phenylalanine : Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1][8][12] This is the first committed step of the phenylpropanoid pathway.[8]

-

Activation of Cinnamic Acid : 4-Coumarate:CoA ligase (4CL) activates trans-cinnamic acid by converting it into its corresponding thioester, trans-cinnamoyl-CoA, in an ATP-dependent reaction.[1][3]

-

Reduction to Cinnamaldehyde : Cinnamoyl-CoA reductase (CCR) catalyzes the NADPH-dependent reduction of trans-cinnamoyl-CoA to form trans-cinnamaldehyde.[1][3][13] This is considered the first committed step in the monolignol-specific branch of the phenylpropanoid pathway.[3][14]

Key Enzymes in the Biosynthesis Pathway

-

Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) : PAL is a crucial enzyme that channels carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolism.[8] It catalyzes a non-oxidative deamination of L-phenylalanine.[12][15] Structurally, PAL is a homotetrameric enzyme, and its active site contains a unique electrophilic cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is essential for catalysis.[8]

-

4-Coumarate:CoA Ligase (4CL, EC 6.2.1.12) : This enzyme belongs to the family of acid-thiol ligases and is responsible for the activation of cinnamic acid and its hydroxylated derivatives.[3] The reaction proceeds in two steps: first, the formation of a hydroxycinnamate–AMP anhydride, followed by a nucleophilic attack on the acyl adenylate's carbonyl group to form the CoA thioester.[1]

-

Cinnamoyl-CoA Reductase (CCR, EC 1.2.1.44) : CCR catalyzes the first irreversible step specific to the biosynthesis of monolignols, which are precursors to lignin (B12514952).[3][14] This enzyme facilitates the reduction of cinnamoyl-CoA esters to their corresponding aldehydes using NADPH as a cofactor.[1][13] Studies on Cinnamomum cassia have identified a specific CCR gene, CcCCR1, which efficiently converts cinnamoyl-CoA into cinnamaldehyde and whose expression level mirrors the cinnamaldehyde content in the plant.[4][11]

Experimental Protocols

Extraction of Cinnamaldehyde from Cinnamon Bark

A common and effective method for isolating volatile compounds like cinnamaldehyde from plant material is steam distillation.[16][17]

References

- 1. Cinnamaldehyde: Biosynthesis, applications, derivatives and metabolism_Chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

- 6. Simultaneous Estimation of Cinnamaldehyde and Eugenol in Essential Oils and Traditional and Ultrasound-Assisted Extracts of Different Species of Cinnamon Using a Sustainable/Green HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmpas.com [jmpas.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 14. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 16. ijarsct.co.in [ijarsct.co.in]

- 17. cactus.utahtech.edu [cactus.utahtech.edu]

An In-depth Technical Guide to (2E)-3-Phenylprop-2-enal: IUPAC Nomenclature, Synonyms, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2E)-3-phenylprop-2-enal, a molecule of significant interest in various scientific disciplines. The document details its formal nomenclature, common synonyms, physicochemical properties, and multifaceted biological activities, with a focus on its underlying mechanisms of action.

IUPAC Name and Synonyms

The compound with the chemical formula C₉H₈O, commonly known for its characteristic cinnamon aroma and flavor, is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as (2E)-3-phenylprop-2-enal .[1][2][3] The "(2E)" prefix specifies the stereochemistry of the double bond between carbons 2 and 3, indicating a trans configuration where the substituents are on opposite sides of the double bond. This is the naturally occurring and more stable isomer.[4]

Due to its widespread occurrence and long history of use, (2E)-3-phenylprop-2-enal is known by a variety of synonyms. The most prevalent of these is cinnamaldehyde (B126680) .[4][5][6][7] Other commonly used names include:

Physicochemical Properties

(2E)-3-Phenylprop-2-enal is a yellowish, oily liquid with a strong, pungent odor characteristic of cinnamon.[4][5][8] It is more viscous than water and is sparingly soluble in water but miscible with alcohol and other oils.[4][5] Exposure to air can lead to oxidation and thickening.[5] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O | [8][9] |

| Molecular Weight | 132.16 g/mol | [9] |

| Appearance | Yellowish to greenish-yellow oily liquid | [5] |

| Odor | Strong, pungent, spicy, cinnamon-like | [5][8] |

| Boiling Point | 248 °C | [5] |

| Melting Point | -9 to -4 °C | [5] |

| Density | 1.05 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.622 | [5] |

| Flash Point | 160 °F (71 °C) | [9] |

| Solubility in Water | Dissolves in about 700 parts water | [9] |

Experimental Protocols

Synthesis via Mixed-Aldol Condensation

A common laboratory-scale synthesis of cinnamaldehyde involves a mixed-aldol condensation reaction between benzaldehyde (B42025) and acetaldehyde (B116499), typically in the presence of a base catalyst like sodium hydroxide (B78521).[4][10]

Materials:

-

Benzaldehyde

-

Acetaldehyde

-

15% Sodium hydroxide solution

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

A round-bottom flask is charged with benzaldehyde and cooled in an ice bath.

-

A 15% aqueous solution of sodium hydroxide is added to the flask.

-

Acetaldehyde is then added dropwise to the stirred mixture while maintaining the low temperature.

-

After the initial addition, more sodium hydroxide solution and acetaldehyde are added portion-wise with continuous swirling and cooling.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the completion of the reaction.

-

The product, cinnamaldehyde, can then be isolated and purified through techniques such as extraction and distillation.

Synthesis via Nitration of Cinnamaldehyde

The synthesis of a derivative, o-nitrocinnamaldehyde, can be achieved through the direct nitration of cinnamaldehyde.

Materials:

-

Cinnamaldehyde

-

Acetic anhydride (B1165640)

-

Concentrated nitric acid

-

Glacial acetic acid

-

Ice-salt mixture

-

Three-necked round-bottom flask with a dropping funnel and mechanical stirrer

Procedure:

-

Freshly distilled cinnamaldehyde and acetic anhydride are added to a three-necked round-bottom flask and cooled in an ice-salt mixture to 0-5 °C.

-

A solution of concentrated nitric acid in glacial acetic acid is slowly added through the dropping funnel while maintaining the temperature below 5 °C with constant stirring. The addition typically takes 3-4 hours.

-

After the addition is complete, the mixture is allowed to warm to room temperature and then left to stand for 2 days.

-

The product is precipitated by the cautious addition of 20% hydrochloric acid.

-

The resulting solid, o-nitrocinnamaldehyde, is collected by filtration and can be further purified by recrystallization from ethanol.[11]

Biological Activity and Signaling Pathways

(2E)-3-Phenylprop-2-enal exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[12][13] Its bioactivity is often attributed to the α,β-unsaturated carbonyl group, which can act as a Michael acceptor and interact with various biological macromolecules.[12]

Anti-inflammatory and Anticancer Mechanisms

Cinnamaldehyde has been shown to exert its anti-inflammatory and anti-tumor effects by modulating several key signaling pathways.[13][14] These include:

-

NF-κB Signaling Pathway: Cinnamaldehyde can inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses and cell survival.[14][15] This inhibition leads to a reduction in the production of pro-inflammatory mediators.[15]

-

PI3K/AKT Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Cinnamaldehyde has been observed to inhibit the PI3K/AKT signaling pathway, which can contribute to its anti-cancer properties by suppressing tumor cell proliferation and inducing apoptosis.[14][16]

-

JAK/STAT3 Signaling Pathway: The JAK/STAT3 pathway is another important signaling cascade involved in cell growth and proliferation. Cinnamaldehyde has been found to effectively inhibit the activity of this pathway, further contributing to its anti-tumor effects.[13]

The following diagrams illustrate the inhibitory effects of cinnamaldehyde on these key signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by cinnamaldehyde.

Caption: Inhibition of the PI3K/AKT signaling pathway by cinnamaldehyde.

Antimicrobial Activity

Cinnamaldehyde has demonstrated significant antimicrobial activity against a range of bacteria and fungi.[6][12] Its mechanism of action is believed to involve the disruption of bacterial cell membranes and the inhibition of biofilm formation.[15] This property makes it a compound of interest for developing new antimicrobial agents.

Conclusion

(2E)-3-Phenylprop-2-enal, widely known as cinnamaldehyde, is a versatile molecule with a well-defined chemical structure and a broad range of biological activities. Its anti-inflammatory, anticancer, and antimicrobial properties, mediated through the modulation of key cellular signaling pathways, make it a compelling subject for ongoing research and a promising candidate for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical identity, properties, and biological significance for professionals in the fields of research and drug development.

References

- 1. (2E)-3-PHENYLPROP-2-ENAL | CAS 104-55-2 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. organic chemistry - Cinnamaldehyde listed as (2E)-3-phenylprop-2-enal , but is the first 2 redundant? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Cinnamaldehyde [chemeurope.com]

- 5. Cinnamaldehyde | 104-55-2 [chemicalbook.com]

- 6. CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 7. (2E)-3-phenylprop-2-enal | 104-55-2; 14371-10-9 | Buy Now [molport.com]

- 8. nbinno.com [nbinno.com]

- 9. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bartleby.com [bartleby.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives [mdpi.com]

Spectroscopic Analysis of trans-Cinnamaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trans-cinnamaldehyde, a key flavoring agent and fragrance material. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for trans-cinnamaldehyde are presented below.

¹H NMR Data

The ¹H NMR spectrum of trans-cinnamaldehyde exhibits characteristic signals for its aromatic, vinylic, and aldehydic protons. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.69 | Doublet (d) | 7.8 |

| Vinylic H (adjacent to C=O) | 6.69 | Doublet of Doublets (dd) | 16.0, 7.8 |

| Vinylic H (adjacent to phenyl) | 7.49 | Doublet (d) | 16.0 |

| Aromatic H | 7.38 - 7.60 | Multiplet (m) | - |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the trans-cinnamaldehyde molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 193.6 |

| CH=CH (β-carbon) | 152.6 |

| Aromatic C (quaternary) | 134.2 |

| Aromatic CH | 131.2 |

| Aromatic CH | 129.1 |

| Aromatic CH | 128.6 |

| CH=CH (α-carbon) | 128.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of trans-cinnamaldehyde shows characteristic absorption bands for its carbonyl, carbon-carbon double bond, and aromatic functionalities.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3060 - 3027 | Medium |

| Aldehydic C-H Stretch | 2818 | Medium |

| C=O Stretch (Aldehyde) | 1648 - 1746 | Strong |

| C=C Stretch (Alkene) | 1627 | Strong |

| Aromatic C=C Stretch | 1463 - 1627 | Variable |

| Aromatic C-H Bending | 1160 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of trans-cinnamaldehyde provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 132 | 74.8 | [M]⁺ (Molecular Ion) |

| 131 | 100.0 | [M-H]⁺ (Base Peak) |

| 103 | 54.5 | [M-CHO]⁺ |

| 77 | 35.7 | [C₆H₅]⁺ |

| 51 | 21.2 | [C₄H₃]⁺ |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of trans-cinnamaldehyde is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.[1]

-

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette.[1]

-

The NMR tube is capped and carefully wiped clean before being placed in the spectrometer's sample holder.[1]

Data Acquisition:

-

The NMR spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

-

The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[1]

-

For ¹H NMR, the acquisition parameters, such as the number of scans, spectral width, and relaxation delay, are set. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Since trans-cinnamaldehyde is a liquid at room temperature, a thin film can be prepared directly on a salt plate (e.g., NaCl or KBr).

-

A drop of the neat liquid is placed between two salt plates, which are then gently pressed together to form a thin, uniform film.

-

Alternatively, for solid samples, a Nujol mull or a KBr pellet can be prepared.[3][4] For the thin solid film method, a small amount of the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate.[5]

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The prepared sample (thin film, mull, or pellet) is placed in the sample holder of the FT-IR spectrometer.

-

The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The instrument measures the absorption of infrared radiation at different frequencies.[6]

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

A small amount of the trans-cinnamaldehyde sample is introduced into the mass spectrometer. For volatile liquids, this can be done via direct injection or through a gas chromatograph (GC-MS).[7]

Ionization and Analysis:

-

In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺).[8][9]

-

The high energy of the electron beam also causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.[7][8]

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector).[8][10]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8][10]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[8][9]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the fragmentation pathway of trans-cinnamaldehyde.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Key fragmentation pathways of trans-cinnamaldehyde in EI-MS.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. webassign.net [webassign.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Isomers of Cinnamaldehyde: Stability, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde (B126680), the principal bioactive compound responsible for the characteristic flavor and aroma of cinnamon, is an α,β-unsaturated aldehyde with the chemical formula C₉H₈O.[1] It exists as two geometric isomers: trans-cinnamaldehyde and cis-cinnamaldehyde (B1237864). The trans isomer is the naturally predominant and more stable form, found abundantly in the essential oil of cinnamon bark.[2][3] Both isomers exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties, making them subjects of significant interest in the fields of medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the stability, physicochemical properties, synthesis, and biological activities of the cis and trans isomers of cinnamaldehyde, with a focus on quantitative data and detailed experimental protocols.

Isomer Stability and Physicochemical Properties

The greater stability of the trans isomer of cinnamaldehyde is attributed to reduced steric hindrance compared to the cis isomer, where the bulky phenyl and aldehyde groups are on the same side of the C=C double bond. This difference in stability is reflected in their thermodynamic properties.

Thermodynamic Stability

The relative stability of the cis and trans isomers can be quantitatively compared using their standard Gibbs free energy of formation (ΔfG°) and standard enthalpy of formation (ΔfH°).

| Property | trans-Cinnamaldehyde | cis-Cinnamaldehyde |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 118.01 kJ/mol[5] | Not available |

| Standard Enthalpy of Formation (gas) (ΔfH°gas) | 39.08 kJ/mol[5] | -2.3 kJ/mol[6] |

Note: The available data for ΔfH°gas for the cis isomer appears to be an outlier and should be treated with caution. Theoretical calculations suggest the s-trans conformer of trans-cinnamaldehyde is more stable than the s-cis conformer by 7.95 kJ/mol.

Physicochemical Properties

The different spatial arrangements of the functional groups in the cis and trans isomers lead to distinct physicochemical properties.

| Property | trans-Cinnamaldehyde | cis-Cinnamaldehyde |

| Molecular Formula | C₉H₈O[1] | C₉H₈O[7] |

| Molecular Weight | 132.16 g/mol [1] | 132.16 g/mol [7] |

| Appearance | Pale yellow oily liquid[1] | Yellow liquid[8] |

| Odor | Strong, spicy, cinnamon-like[1] | Aromatic[8] |

| Boiling Point | 248 °C[1] | 245-246 °C @ 760 mm Hg[7] |

| Melting Point | -7.5 °C[1] | Not available |

| Density | 1.0497 g/mL[1] | ~1.05 g/cm³[8] |

| Solubility in Water | Slightly soluble[1] | Very slightly soluble[7] |

| Solubility in Organic Solvents | Soluble in ether, chloroform; miscible with alcohol, oils[1] | Soluble in alcohols and ethers[8] |

| Refractive Index (nD) | 1.6195[1] | Not available |

Spectroscopic Data

The spectroscopic signatures of the cis and trans isomers are distinct, allowing for their differentiation and quantification.

2.3.1 ¹H and ¹³C NMR Spectroscopy

| ¹H NMR (CDCl₃) | trans-Cinnamaldehyde | cis-Cinnamaldehyde |

| Aldehydic Proton (CHO) | ~9.67 ppm (d, J = 7.8 Hz)[9] | ~9.45-9.77 ppm[10] |

| Vinyl Protons (-CH=CH-) | ~7.48 ppm (d, J = 16.0 Hz), ~6.69 ppm (dd, J = 16.0, 7.8 Hz)[9] | Not available |

| Aromatic Protons (C₆H₅) | ~7.38-7.53 ppm (m)[9] | Not available |

| ¹³C NMR (CDCl₃) | trans-Cinnamaldehyde | cis-Cinnamaldehyde |

| Carbonyl Carbon (C=O) | ~193.6 ppm | Not available |

| Vinyl Carbons (-CH=CH-) | ~152.6, ~128.6 ppm | Not available |

| Aromatic Carbons (C₆H₅) | ~134.2, ~131.0, ~129.1, ~128.4 ppm | Not available |

2.3.2 IR and UV-Vis Spectroscopy

| Spectroscopy | trans-Cinnamaldehyde | cis-Cinnamaldehyde |

| IR (C=O stretch) | ~1685 cm⁻¹[1] | Not available |

| IR (C=C stretch) | ~1620 cm⁻¹[1] | Not available |

| UV-Vis (λmax in EtOH) | 291 nm | Expected hypsochromic shift to ~262 nm (inferred from cinnamic acid) |

Experimental Protocols

Extraction and Purification of trans-Cinnamaldehyde from Cinnamon Bark

This protocol describes the isolation of trans-cinnamaldehyde from cinnamon bark using steam distillation followed by column chromatography.

Materials:

-

Ground cinnamon bark

-

Distilled water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

Procedure:

-

Steam Distillation:

-

Place 20 g of ground cinnamon bark and 200 mL of distilled water in a round-bottom flask.

-

Set up a steam distillation apparatus and heat the flask to boiling.

-

Collect the milky distillate until it becomes clear.

-

-

Extraction:

-

Transfer the distillate to a separatory funnel and extract three times with 20 mL portions of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude essential oil.

-

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Load the crude oil onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

-

Collect the fractions and monitor by TLC.

-

Combine the fractions containing pure trans-cinnamaldehyde and evaporate the solvent.

-

Isomerization of trans-Cinnamaldehyde to cis-Cinnamaldehyde

This protocol describes the photoisomerization of trans-cinnamaldehyde to a mixture of cis and trans isomers.

Materials:

-

trans-Cinnamaldehyde

-

Methanol

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

Procedure:

-

Prepare a 0.1 M solution of trans-cinnamaldehyde in methanol.

-

Place the solution in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp at room temperature. The progress of the isomerization can be monitored by HPLC or ¹H NMR.

-

Continue irradiation until the desired ratio of cis to trans isomer is achieved.

Separation of cis and trans Isomers

This protocol describes the separation of a mixture of cis and trans-cinnamaldehyde using column chromatography on silica gel impregnated with silver nitrate (B79036).

Materials:

-

Mixture of cis and trans-cinnamaldehyde

-

Silica gel

-

Silver nitrate (AgNO₃)

-

Hexane

Procedure:

-

Preparation of AgNO₃-impregnated silica gel:

-

Dissolve silver nitrate in water and add silica gel.

-

Evaporate the water under reduced pressure to obtain a free-flowing powder.

-

-

Column Chromatography:

-

Pack a column with the AgNO₃-impregnated silica gel in hexane.

-

Load the isomer mixture onto the column.

-

Elute with a suitable solvent system, such as a mixture of toluene and hexane. The trans isomer, which forms a stronger π-complex with the silver ions, will elute more slowly than the cis isomer.

-

Collect and analyze the fractions to isolate the pure isomers.

-

Biological Activity and Signaling Pathways

Both isomers of cinnamaldehyde exhibit biological activity, though the trans isomer has been more extensively studied. The α,β-unsaturated aldehyde moiety is a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic residues in proteins.[4]

Comparative Biological Activity

While direct comparative studies are limited, available data suggests that both isomers are biologically active.

| Activity | trans-Cinnamaldehyde | cis-Cinnamaldehyde |

| Antibacterial | MIC: 780-3120 µg/mL against E. coli[11] | Active, but quantitative data is limited. |

| Antifungal | MIC: 500 µg/mL against various bacteria[12]; MBIC₅₀: 0.16 mg/mL against C. albicans and C. glabrata[12] | Possesses antifungal properties[3] |

| Anticancer | IC₅₀: 6.7 µM against H1299 lung cancer cells (for a derivative)[13] | Not well-studied |

Note: MIC (Minimum Inhibitory Concentration), MBIC (Minimum Biofilm Inhibitory Concentration), IC₅₀ (Half-maximal Inhibitory Concentration).

Signaling Pathways Modulated by trans-Cinnamaldehyde

trans-Cinnamaldehyde has been shown to modulate a variety of signaling pathways, primarily in the context of its anti-inflammatory and anticancer effects.

-

Anti-inflammatory Pathways:

-

NF-κB Pathway: Cinnamaldehyde inhibits the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[2]

-

MAPK Pathways: It modulates the activity of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are involved in cellular responses to stress and inflammation.[14]

-

TLR4 Pathway: Cinnamaldehyde can inhibit the activation of Toll-like receptor 4 (TLR4), which plays a role in the innate immune response.[15]

-

-

Anticancer Pathways:

-

PI3K/AKT/mTOR Pathway: Cinnamaldehyde can inhibit this pathway, which is crucial for cell survival, proliferation, and growth.[10][14]

-

JAK/STAT3 Pathway: Inhibition of this pathway by cinnamaldehyde can suppress tumor growth and proliferation.[2]

-

Apoptosis Induction: Cinnamaldehyde can induce apoptosis (programmed cell death) in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.[6]

-

Caption: Anti-inflammatory signaling pathways modulated by trans-cinnamaldehyde.

Caption: Key anticancer signaling pathway modulated by trans-cinnamaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. ptmitraayu.com [ptmitraayu.com]

- 5. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cis-Cinnamaldehyde | C9H8O | CID 6428995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trans-to-cis photoisomerization of cyclocurcumin in different environments rationalized by computational photochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. trans-Cinnamaldehyde(14371-10-9) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]

- 14. The Therapeutic Roles of Cinnamaldehyde against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Navigating the Handling of Cinnamaldehyde: An In-depth Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Cinnamaldehyde (B126680), the aromatic compound that imparts the characteristic flavor and scent of cinnamon, is a widely utilized substance in the flavor, fragrance, and pharmaceutical industries. While generally recognized as safe for consumption in small quantities, the handling of pure or concentrated cinnamaldehyde in a laboratory or industrial setting necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This technical guide provides a comprehensive overview of the health and safety considerations associated with cinnamaldehyde, detailing its toxicological profile, recommended handling procedures, and the experimental methodologies used for its safety assessment.

Section 1: Physicochemical and Hazardous Properties

A clear understanding of the fundamental properties of cinnamaldehyde is the first step in ensuring its safe handling. This section outlines its key physicochemical characteristics and associated hazards.

Table 1: Physicochemical Properties of Cinnamaldehyde [1][2][3][4]

| Property | Value |

| Chemical Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| Appearance | Pale yellow to yellow, oily liquid[3][4][5] |

| Odor | Strong, pungent, cinnamon-like[1][3][4] |

| Boiling Point | 248 °C (478 °F; 521 K)[1][6] |

| Melting Point | -7.5 °C (18.5 °F; 265.6 K)[1][2][6] |

| Flash Point | 71 °C (159.8 °F) (Closed cup)[2][5][6] |

| Density | 1.0497 g/mL[1][6] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether[1][4] |

| Vapor Density | 4.6 (Air = 1)[2] |

Hazard Identification and Classification:

Cinnamaldehyde is classified as a hazardous substance with the following primary concerns:

-

Serious Eye Irritation: Causes serious eye irritation.[7][8][9]

-

Skin Sensitization: May cause an allergic skin reaction.[5][7][8] It is a known skin sensitizer (B1316253), and repeated or prolonged contact can lead to allergic contact dermatitis in susceptible individuals.[8]

-

Combustibility: It is a combustible liquid.[2][10] Vapors are heavier than air and can form explosive mixtures with air, especially when heated.[7][9]

Section 2: Toxicological Profile

The toxicological effects of cinnamaldehyde have been evaluated through various in vitro and in vivo studies. A summary of key toxicological data is presented below.

Table 2: Summary of Toxicological Data for Cinnamaldehyde

| Endpoint | Test Species | Route of Exposure | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 2220 mg/kg | [6][11] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 1260 mg/kg | [7][11] |

| Skin Irritation | Human/Animal | Topical | Irritant | [5][7][12] |

| Eye Irritation | Animal | Ocular | Serious Irritant | [7][9] |

| Skin Sensitization | Mouse (LLNA) | Topical | Sensitizer | [7] |

| Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Positive in some strains | [11][13] |

| Genotoxicity (in vivo) | Animal | Oral | Generally considered not genotoxic | [13][14] |

| Carcinogenicity | - | - | Not classified as a carcinogen | [7][11] |

Section 3: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is paramount when working with cinnamaldehyde to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[7][15]

-

Skin Protection:

-

Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[5][6][10] If ventilation is inadequate, a suitable respirator should be worn.[2]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8][10] Do not breathe vapors or mists.[5] Wash hands thoroughly after handling.[5][8]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, open flames, and direct sunlight.[5][10] Keep containers tightly closed.[2][5] Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[5][7] Recommended storage temperature is 15-25°C.[7]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][6][7]

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][5][7] Seek medical attention if irritation or a rash develops.[6][7]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][7]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[16] Wear appropriate PPE as described in Section 3.1.[10]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[7][10]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite, or universal absorbent).[5][10] Collect the absorbed material into a suitable, labeled container for disposal.[5][10] Ventilate the area and wash the spill site after material pickup is complete.[7]

Section 4: Experimental Protocols for Safety Assessment

This section provides an overview of the methodologies for key toxicological assays used to evaluate the safety of cinnamaldehyde, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Principle: A topically applied chemical's ability to cause irritation is correlated with its cytotoxicity to the epidermal cells. Cell viability is measured using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

-

Methodology:

-

Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated model of the human epidermis.

-

Chemical Exposure: A defined amount of cinnamaldehyde (or a dilution in a suitable solvent) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

-

Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).[17]

-

Post-Exposure: The test chemical is removed by washing, and the tissues are incubated in fresh medium for a further period (e.g., 42 hours).[17]

-

Viability Assessment: The tissues are incubated with MTT solution. The resulting formazan is then extracted, and the optical density is measured spectrophotometrically.

-

-

Interpretation: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.

-

Principle: Allergic sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is measured and is proportional to the sensitization potential of the substance.

-

Methodology:

-

Animal Model: Typically, female CBA/Ca or CBA/J mice are used.

-

Dose Selection and Application: At least three concentrations of cinnamaldehyde in a suitable vehicle (e.g., acetone/olive oil, 4:1) are prepared. A volume of the test substance is applied to the dorsum of each ear of the mice daily for three consecutive days.[18] A vehicle control group and a positive control group (e.g., hexyl cinnamic aldehyde) are included.[19]

-

Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine (B127349). After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing and Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β-scintillation counting.

-

-

Interpretation: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.[20]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The assay measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

-

Methodology:

-

Bacterial Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.[21]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[22]

-

Exposure: The bacterial strains are exposed to various concentrations of cinnamaldehyde in the presence or absence of S9 mix.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid. The plates are incubated for 48-72 hours.

-

-

Interpretation: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.[21] Cinnamaldehyde has been shown to be mutagenic in some bacterial strains in vitro.[13][21]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Principle: The assay evaluates the potential of a test substance to induce damage to the chromosomes of cultured mammalian cells.

-

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[13][23]

-

Exposure: Cell cultures are exposed to at least three concentrations of cinnamaldehyde with and without metabolic activation (S9 mix).[23]

-

Cell Harvest: After treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

-

Microscopic Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Interpretation: A substance is considered positive if it produces a concentration-related increase in the number of cells with structural chromosomal aberrations.

Section 5: Molecular Mechanisms and Signaling Pathways

Cinnamaldehyde exerts its biological effects through interaction with several key cellular signaling pathways. Understanding these mechanisms is crucial for a comprehensive risk assessment.

Transient Receptor Potential Ankyrin 1 (TRPA1) Activation

Cinnamaldehyde is a well-known agonist of the TRPA1 ion channel, which is expressed in sensory neurons and other cell types.[15] Activation of TRPA1 by cinnamaldehyde is responsible for the characteristic pungent and warming sensation associated with cinnamon.[15] This interaction can also trigger inflammatory responses.[24]

Nrf2-Mediated Antioxidant Response

Cinnamaldehyde has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a critical role in the cellular antioxidant response.[5][10]

-

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like cinnamaldehyde can react with Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[2][3] Cinnamaldehyde activates upstream kinases such as ERK1/2, Akt, and JNK, which can also lead to Nrf2 activation.[5][10]

Inhibition of NF-κB Signaling

Cinnamaldehyde has demonstrated anti-inflammatory properties through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][7][8]

-

Mechanism: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Cinnamaldehyde can inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65, a subunit of NF-κB.[8] This inhibitory effect may be mediated through the modulation of upstream kinases like NIK/IKK, ERK, and p38 MAPK.[7]

References

- 1. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nrf2.com [nrf2.com]

- 3. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. episkin.com [episkin.com]

- 12. researchgate.net [researchgate.net]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 17. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. criver.com [criver.com]

- 24. content-assets.jci.org [content-assets.jci.org]

The Synthesis of 3-Phenyl-2-propenal: A Technical Guide to its Discovery and Chemical History

An in-depth exploration for researchers, scientists, and drug development professionals.

Introduction

3-Phenyl-2-propenal, more commonly known as cinnamaldehyde (B126680), is the organic compound that imparts the characteristic flavor and aroma to cinnamon. A member of the phenylpropanoid family, this α,β-unsaturated aldehyde has a rich history, from its initial isolation from natural sources to the development of sophisticated synthetic routes that are fundamental in the fields of flavor chemistry, perfumery, and pharmaceutical synthesis. This technical guide provides a comprehensive overview of the discovery and historical evolution of cinnamaldehyde synthesis, detailing the core chemical reactions, experimental protocols, and quantitative data that underpin its production.

Historical Context and Discovery

The journey to understanding and synthesizing cinnamaldehyde began in the early 19th century. In 1834, the French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot successfully isolated cinnamaldehyde from cinnamon essential oil.[1][2][3] However, it was the Italian chemist Luigi Chiozza who first achieved its laboratory synthesis in 1854, a significant milestone in the early days of organic chemistry.[1][2][4][5] Chiozza's pioneering work involved the reaction of benzaldehyde (B42025) with acetaldehyde (B116499). One of the earliest and most straightforward methods developed for cinnamaldehyde synthesis was the aldol (B89426) condensation of benzaldehyde and acetaldehyde.[6][7]

Core Synthetic Methodologies

The synthesis of cinnamaldehyde and its derivatives is primarily achieved through a series of classic organic reactions. The most prominent among these are the Claisen-Schmidt condensation, the Perkin reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. Each of these methods offers distinct advantages and has been refined over the years to improve yields and stereoselectivity.

The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of cinnamaldehyde synthesis, involving the base-catalyzed reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[8][9] In the case of cinnamaldehyde synthesis, benzaldehyde reacts with acetaldehyde.[10] This crossed aldol condensation is particularly effective because benzaldehyde cannot self-condense, thus reducing the number of potential side products.[11]

Materials:

-

Benzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Diethyl ether or dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

A dilute solution of 10% sodium hydroxide in water is prepared.

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde in ethanol.

-

The flask is cooled in an ice bath to maintain a low temperature.

-

The prepared sodium hydroxide solution is slowly added to the stirred benzaldehyde solution.

-

Acetaldehyde, diluted with a small amount of ethanol, is added to the dropping funnel.

-

The acetaldehyde solution is added dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains low.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is transferred to a separatory funnel, and the product is extracted using an appropriate organic solvent (e.g., diethyl ether).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cinnamaldehyde.

-

The crude product is then purified by vacuum distillation.[12]

| Base | Reactant Ratio (Benzaldehyde:Acetaldehyde) | Solvent | Reported Yield (%) |

| Dilute NaOH (0.5-2.0%) | ≥ 2:1 | Water | 77-85 |

| Potassium Hydroxide | Not Specified | Methanol | 23 |

| Solid Super Base | Not Specified | Various Organic Solvents | High Conversion & Selectivity |

Table 1: Comparison of reaction conditions and yields for the Claisen-Schmidt synthesis of cinnamaldehyde.[12]

Figure 1: Claisen-Schmidt condensation pathway for cinnamaldehyde synthesis.

The Perkin Reaction

Developed by English chemist William Henry Perkin in 1868, the Perkin reaction is another classic method for the synthesis of α,β-unsaturated aromatic acids, which can be precursors to cinnamaldehyde.[13][14] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[15][16] For the synthesis of cinnamic acid, the precursor to cinnamaldehyde, benzaldehyde is reacted with acetic anhydride using sodium acetate (B1210297) as the catalyst.[17]

Materials:

-

Benzaldehyde (5 mL, 0.05 mol)

-

Acetic anhydride (7 mL, 0.07 mol)

-

Anhydrous potassium acetate (3 g, 0.03 mol)

-

Saturated sodium carbonate solution

-

Dichloromethane (for extraction)

-

10% Sodium hydroxide solution

-

Concentrated Hydrochloric acid

Procedure:

-

A mixture of benzaldehyde, acetic anhydride, and anhydrous potassium acetate is refluxed at 180°C for one hour.

-

The hot reaction mixture is poured into a flask containing water, and the mixture is boiled.

-

A saturated sodium carbonate solution is added slowly to the boiling mixture.

-

Steam distillation is performed to remove any unreacted benzaldehyde.

-

The resulting solution is filtered hot to remove any resinous byproducts.

-

The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid.

-

The precipitated cinnamic acid is collected by vacuum filtration and washed with cold water.

-

The crude product is recrystallized from hot water.[18]

| Method | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

| Conventional Heating | 180 | 1 | K₂CO₃ | 85 |

| Microwave Irradiation | Not Specified | 0.25 | K₂CO₃ | 91 |

| Sonochemistry | 70 | 1 | NaOAc | 4.98 |

Table 2: Comparative data for the synthesis of cinnamic acid via the Perkin reaction under different conditions.[18][19]

Figure 2: Perkin reaction pathway for the synthesis of cinnamic acid.

The Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones.[20] In the context of cinnamaldehyde, it involves the reaction of benzaldehyde with a phosphorus ylide. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.[21] Stabilized ylides tend to produce the (E)-isomer (trans-cinnamaldehyde) with high selectivity.[20]

Materials:

-

Wittig salt (e.g., benzyltriphenylphosphonium (B107652) chloride)

-

A strong base (e.g., n-butyllithium, sodium bis(trimethylsilyl)amide)

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

The Wittig salt is suspended in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

The suspension is cooled to -78°C, and a strong base is added dropwise to generate the ylide, often indicated by a color change.

-

The ylide solution is stirred at -78°C for 30-60 minutes.

-

A solution of benzaldehyde in anhydrous THF is then added to the ylide solution.

-

The reaction is allowed to proceed at -78°C before gradually warming to room temperature, with progress monitored by TLC.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.[22]

References

- 1. CINNAMAL - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. CINNAMALDEHYDE [smakbo.github.io]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Uses of Cinnamaldehyde_Chemicalbook [chemicalbook.com]

- 7. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 8. praxilabs.com [praxilabs.com]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. byjus.com [byjus.com]

- 14. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 15. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 16. testbook.com [testbook.com]

- 17. Perkin Condensation| Reaction Mechanism of Perkin Condensation [pw.live]

- 18. benchchem.com [benchchem.com]

- 19. thepharmajournal.com [thepharmajournal.com]

- 20. Wittig Reaction [organic-chemistry.org]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. benchchem.com [benchchem.com]

Cinnamaldehyde: A Technical Guide to its Biological Functions and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamaldehyde (B126680), the principal bioactive compound responsible for the characteristic aroma and flavor of cinnamon, has emerged as a molecule of significant scientific interest due to its extensive pharmacological activities. Beyond its traditional use, cinnamaldehyde exhibits potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. These effects are underpinned by its ability to modulate a variety of cellular signaling pathways, including the NF-κB, Nrf2, PI3K/Akt, and MAPK pathways. This technical guide provides a comprehensive overview of the biological functions and pharmacological effects of cinnamaldehyde, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks it influences.

Anticancer Effects

Cinnamaldehyde has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of tumor invasion and angiogenesis.[1][2]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of cinnamaldehyde against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| A375 | Melanoma | 6.3 µM | 72 | [3] |

| G361 | Melanoma | 8.1 µM | 72 | [3] |

| LOX | Melanoma | 3.4 µM | 72 | [3] |

| HT29 | Colon Cancer | 19.7 µM | 72 | [3] |

| HCT116 | Colon Cancer | 12.6 µM | 72 | [3] |

| MCF-7 | Breast Cancer | 58 µg/mL | 24 | [2] |

| MCF-7 | Breast Cancer | 140 µg/mL | 48 | [2] |

| MDA-MB-231 | Breast Cancer | 16.9 µg/mL | 24 | [2] |

| MDA-MB-231 | Breast Cancer | 12.23 µg/mL | 48 | [2] |

| 5637 | Bladder Cancer | 0.02 - 0.08 mg/mL | 24, 48, 72 | [2] |

| ACHN | Renal Cell Carcinoma | ~90 µM (with hyperthermia) | 1 | [4] |

Key Signaling Pathways in Anticancer Activity

Cinnamaldehyde's anticancer effects are mediated through the modulation of several critical signaling pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Cinnamaldehyde has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K and Akt, in various cancer cells, such as ovarian and glioma cells.[5][6] This inhibition leads to decreased cell proliferation and induction of apoptosis.

Experimental Protocols: Anticancer Assays

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., ACHN cells) in a 96-well plate at a density of 1.5 x 10⁴ cells/mL (100 µL/well) and allow them to adhere overnight.[4]

-

Treatment: Treat the cells with various concentrations of cinnamaldehyde (e.g., 70, 80, and 90 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4][7]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Effects

Cinnamaldehyde exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

| Inflammatory Mediator | Cell Line | IC50 Value | Reference |

| Nitric Oxide (NO) | RAW 264.7 | 45.56 ± 1.36 µM | [8] |

| TNF-α | RAW 264.7 | 29.58 ± 0.34 µM | [8] |

| PGE2 | RAW 264.7 | 37.67 ± 0.58 µM | [8] |

Key Signaling Pathways in Anti-inflammatory Activity

The NF-κB pathway is a central regulator of inflammation. Cinnamaldehyde inhibits the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[9]

Cinnamaldehyde is a potent activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response. By promoting the nuclear translocation of Nrf2, cinnamaldehyde upregulates the expression of various antioxidant and phase II detoxifying enzymes, thereby mitigating oxidative stress, which is closely linked to inflammation.[10][11]

Experimental Protocols: Anti-inflammatory Assays

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: After treatment with cinnamaldehyde, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-